![molecular formula C8H12F2N4 B13159990 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is a fluorinated compound with a molecular weight of 202.2 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,3-difluorocyclopentylmethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine
- N-({1-[(3,3-Difluorocyclopentyl)methyl]cyclopentyl}methyl)cyclopropanamine
- (3,3-Difluorocyclopentyl)methylamine
Uniqueness
1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific fluorinated cyclopentyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H12F2N4 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclopentyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12F2N4/c9-8(10)2-1-6(3-8)4-14-5-12-7(11)13-14/h5-6H,1-4H2,(H2,11,13) |
InChI Key |
VRSSGTYDFODIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CN2C=NC(=N2)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


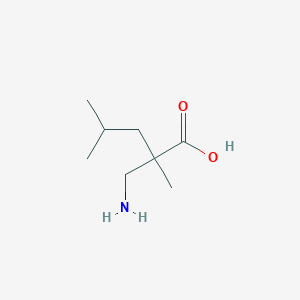
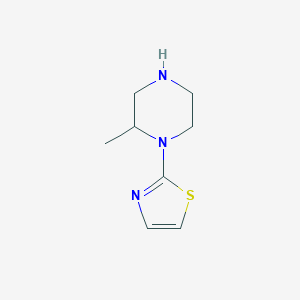
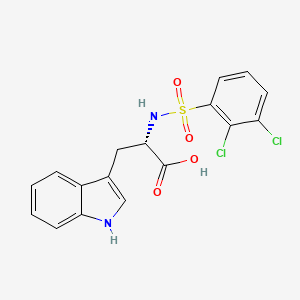
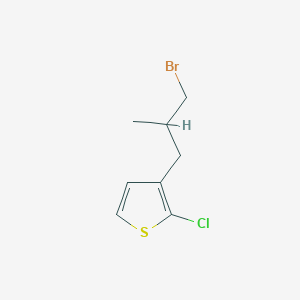
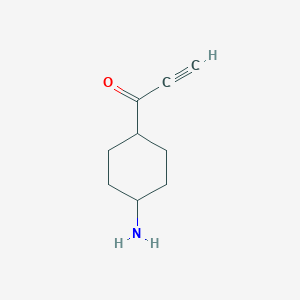

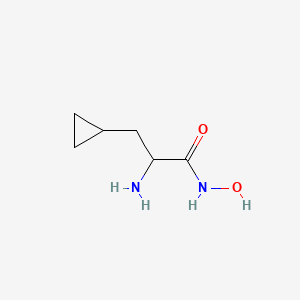
![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

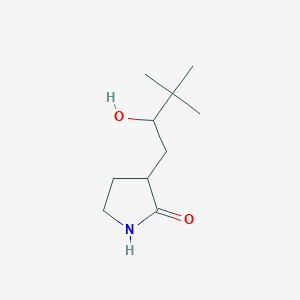

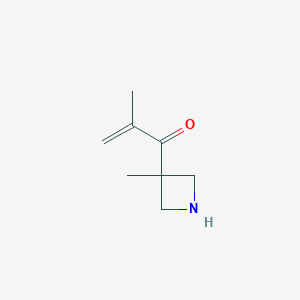
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
